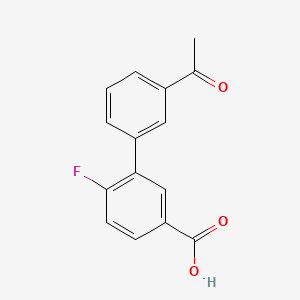

3-(3-Acetylphenyl)-4-fluorobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

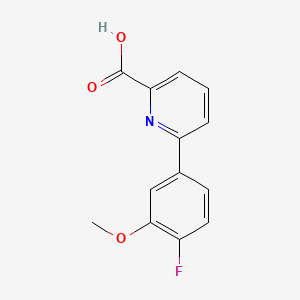

“3-(3-Acetylphenyl)-4-fluorobenzoic acid” likely refers to a compound that contains a fluorobenzoic acid group attached to an acetylphenyl group. This compound could potentially have applications in various fields, including organic synthesis, medicinal chemistry, and materials science .

Synthesis Analysis

While specific synthesis methods for “3-(3-Acetylphenyl)-4-fluorobenzoic acid” are not available, similar compounds are often synthesized through methods such as phosgenation, where amines are treated with phosgene . Another common method involves the formation of dithiocarbamate salts with carbon disulfide under basic conditions .Molecular Structure Analysis

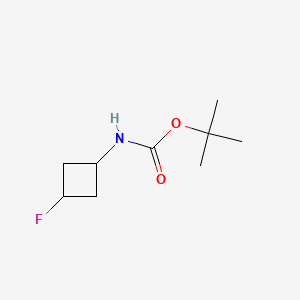

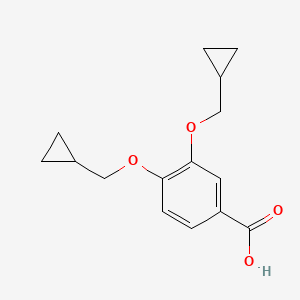

The molecular structure of “3-(3-Acetylphenyl)-4-fluorobenzoic acid” would likely include a benzene ring (from the phenyl group), an acetyl group (a carbon double-bonded to an oxygen and single-bonded to a methyl group), and a fluorobenzoic acid group (a benzene ring with a fluorine atom and a carboxylic acid group) .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(3-Acetylphenyl)-4-fluorobenzoic acid” would depend on its specific molecular structure. For instance, the presence of the fluorine atom could influence its reactivity and the presence of the carboxylic acid group could influence its solubility .Scientific Research Applications

Synthesis and Biological Activities

Various derivatives of 4-fluorobenzoic acid have been synthesized, demonstrating significant biological activities. For instance, compounds derived from 4-fluorobenzoic acid have shown antifungal, anti-inflammatory, cytotoxic, and antioxidant activities. One particular study highlighted the synthesis of hydrazide-hydrazones and their corresponding oxadiazoles, which displayed potent inhibitory activities against Candida pathogens and certain plant pathogenic fungi. Moreover, derivatives also showed strong inhibition of NF-κB-dependent transcription and intracellular ROS generation, indicating their potential for therapeutic applications (Koçyiğit-Kaymakçıoğlu et al., 2012).

Chemical Synthesis and Material Science

In material science, derivatives of 4-fluorobenzoic acid have been utilized to improve the conductivity of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS), a common material used in organic electronics. The modification with 4-fluorobenzoic acid derivatives led to significant improvements in conductivity, offering a promising approach for the development of high-efficiency, ITO-free organic solar cells (Tan et al., 2016).

Medicinal Chemistry

Derivatives of 4-fluorobenzoic acid have been synthesized for their potential antituberculosis activity. A study on the antimycobacterial activity of these derivatives toward Mycobacterium tuberculosis H37Rv showed promising results, with specific compounds exhibiting high inhibitory activity. This indicates the potential of 4-fluorobenzoic acid derivatives in developing new antituberculosis agents (Koçyiğit-Kaymakçıoğlu et al., 2009).

Organic Synthesis Intermediates

Mechanism of Action

The mechanism of action would depend on the specific application of “3-(3-Acetylphenyl)-4-fluorobenzoic acid”. For instance, if used as a pharmaceutical, its mechanism of action would depend on the biological target. If used in materials science, its properties could be influenced by its molecular structure .

Future Directions

properties

IUPAC Name |

3-(3-acetylphenyl)-4-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO3/c1-9(17)10-3-2-4-11(7-10)13-8-12(15(18)19)5-6-14(13)16/h2-8H,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTEJUUKQAVSEOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30689741 |

Source

|

| Record name | 3'-Acetyl-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30689741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261991-51-8 |

Source

|

| Record name | 3'-Acetyl-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30689741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(5-Bromo-2-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B578562.png)

![tert-Butyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B578573.png)

![2-(Benzo[b]thiophen-2-yl)pyridin-3-ol](/img/structure/B578580.png)